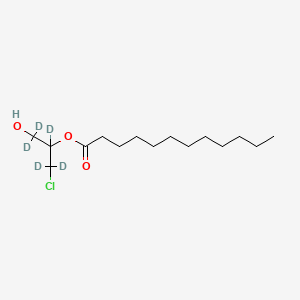

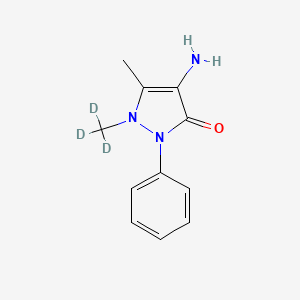

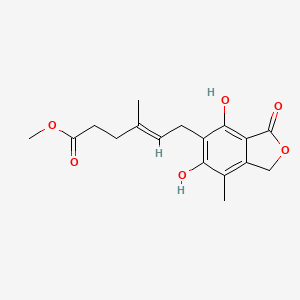

![molecular formula C9H12N2O5 B583578 [5'-13C]2'-Deoxyuridine CAS No. 478510-91-7](/img/structure/B583578.png)

[5'-13C]2'-Deoxyuridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[5’-13C]2’-Deoxyuridine” is a variant of Deoxyuridine (dU), which is a compound and a nucleoside . It belongs to a class of compounds known as Pyrimidine 2’-deoxyribonucleosides . It closely resembles the chemical composition of uridine but without the presence of the 2’ hydroxyl group .

Synthesis Analysis

The potent anti-herpes agent, E-5-(2-bromovinyl)-2’-deoxyuridine was conveniently synthesized via four steps of hydroxylmethylation, selective oxidation, Knoevenagel condensation, and Hunsdiecker reaction, from commercially available 2’-deoxyuridine .

Molecular Structure Analysis

The effect of hydration on the molecular structure and energetics of the most stable conformers of the nucleoside analog 5-iodo-2′-deoxyuridine (IUdR) was carried out . More than two hundred hydrated structures with water were analyzed by B3LYP and MP2 quantum chemical methods .

Chemical Reactions Analysis

2’-Deoxyuridine is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . Laboratory suppression of deoxyuridine is used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies .

Physical And Chemical Properties Analysis

2’-Deoxyuridine has a chemical formula of C9H12N2O5 and a molar mass of 228.202 . It is a small molecule and is considered an experimental group .

Aplicaciones Científicas De Investigación

Antiviral Activity:

5-IUdR exhibits antiviral activity against vaccinia virus (orthopoxviruses) . Researchers have explored its potential as a therapeutic agent against viral infections.

Radiosensitizer in Cancer Studies:

In human cancer studies, 5-IUdR is used as a radiosensitizer. It enhances the sensitivity of cancer cells to radiation therapy, potentially improving treatment outcomes . Its incorporation into DNA during replication can enhance the effects of radiation.

Molecular Combing Assay:

Scientists employ 5-IUdR in molecular combing assays or DNA fiber assays. These techniques allow visualization and measurement of DNA replication dynamics at the single-molecule level . By labeling newly synthesized DNA strands with 5-IUdR, researchers gain insights into replication fork progression.

Thymidine Analog Labeling:

5-IUdR is part of a family of halogenated thymidine analogs. These derivatives, including chloro-2’-deoxyuridine (CldU), bromodeoxyuridine (BrdU), and iododeoxyuridine (IdU), are valuable for studying DNA synthesis and degradation mechanisms . Researchers use them as labeling substrates to track DNA replication.

DNA Repair Studies:

By incorporating 5-IUdR into DNA, researchers can study DNA repair processes. It provides a tool to investigate how cells recognize and repair damaged DNA, shedding light on genome stability and cancer susceptibility.

Mecanismo De Acción

Target of Action

The primary targets of [5’-13C]2’-Deoxyuridine are Uridine Phosphorylase and Thymidylate Synthase . These enzymes play a crucial role in the metabolism of nucleosides, which are essential components of DNA and RNA.

Mode of Action

[5’-13C]2’-Deoxyuridine is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . It interacts with its targets by substituting itself for thymidine in the DNA synthesis process . This substitution inhibits the proper functioning of enzymes like Thymidylate Synthase, thereby affecting DNA synthesis .

Biochemical Pathways

The compound affects the DNA synthesis pathway. It is converted to deoxyuridine triphosphate, which is then incorporated into the DNA molecule . This process can lead to the suppression of deoxyuridine, which is used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies .

Pharmacokinetics

It’s known that the compound is converted to deoxyuridine triphosphate during dna synthesis . More research is needed to understand its bioavailability and other pharmacokinetic properties.

Result of Action

The result of [5’-13C]2’-Deoxyuridine action at the molecular level is the disruption of DNA synthesis. By substituting itself for thymidine in the DNA molecule, it prevents the proper functioning of certain enzymes, leading to the inhibition of DNA synthesis .

Safety and Hazards

Direcciones Futuras

Nucleoside analogs play a crucial role in the current treatment of cancer and viral infections as the primary components of highly active anti-retroviral therapy (HAART) . Among the nucleosides analogs used in medicine, 5-iodo-2′-deoxyuridine IUdR is a meaningful anticancer drug . It is a thymidine analog which can be used in a cocktail with other drugs for advanced head and neck cancers and for herpes simplex virus type 1, or combined with radiation in the treatment of malignant glioma .

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-XUTLZHNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)[13CH2]O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.